molecular formula C9H13N5O2S2 B12149251 2-[(4-amino-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[(4-amino-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B12149251
M. Wt: 287.4 g/mol
InChI Key: YMGXNIPJUCWJFA-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound featuring a thiazole ring and a diazinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-amino-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the diazinane moiety. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Diazinane Moiety: The diazinane ring can be synthesized separately and then coupled with the thiazole derivative using nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance reaction rates. Continuous flow reactors and automated synthesis platforms are often employed to scale up production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the diazinane moiety, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring, where electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activity.

Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structure.

Medicine: Potential applications in medicinal chemistry include the development of new drugs with antimicrobial, antiviral, and anticancer properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(4-amino-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The diazinane moiety may enhance binding affinity and specificity. Pathways involved include inhibition of microbial enzymes, disruption of viral replication, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with structural similarities.

Uniqueness: 2-[(4-amino-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide stands out due to its combined thiazole and diazinane structures, offering a unique set of chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C9H13N5O2S2

Molecular Weight

287.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C9H13N5O2S2/c10-5-3-6(15)13-9(12-5)18-4-7(16)14-8-11-1-2-17-8/h1-2,5,9,12H,3-4,10H2,(H,13,15)(H,11,14,16)

InChI Key

YMGXNIPJUCWJFA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(NC1=O)SCC(=O)NC2=NC=CS2)N

Origin of Product

United States

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